Benzyl oleate

Vue d'ensemble

Description

Benzyl oleate is an organic compound with the molecular formula C₂₅H₄₀O₂. It is an ester formed from the reaction of benzyl alcohol and oleic acid. This compound is known for its use in various industrial and pharmaceutical applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzyl oleate can be synthesized through the esterification reaction between benzyl alcohol and oleic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

C₆H₅CH₂OH + C₁₇H₃₃COOH → C₂₅H₄₀O₂ + H₂O

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction is often conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of a vacuum distillation process helps in purifying the final product by removing any unreacted starting materials and by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the olefinic double bond in the oleate moiety. Common oxidizing agents include potassium permanganate and ozone.

Reduction: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl ester can be converted to other esters or amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Benzyl alcohol and oleic acid derivatives.

Reduction: Benzyl alcohol and oleyl alcohol.

Substitution: Various benzyl esters and amides.

Applications De Recherche Scientifique

Chemical Applications

Solvent and Reagent in Organic Synthesis

- Benzyl oleate serves as a solvent in various organic reactions due to its ability to dissolve both polar and non-polar compounds. It is particularly useful in reactions involving lipophilic substances.

Plasticizer in Polymer Production

- It is utilized as a plasticizer in the production of polymers, enhancing flexibility and workability. Research indicates that this compound can improve the mechanical properties of polymer materials .

Biological Applications

Drug Delivery Systems

- In biological research, this compound is employed in the formulation of liposomes for drug delivery. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Topical Pharmaceutical Formulations

- As an excipient in pharmaceutical formulations, this compound enhances the solubility of active ingredients in topical and injectable preparations. Its ester linkage can be hydrolyzed by esterases, releasing benzyl alcohol and oleic acid, which can exert biological effects.

Industrial Applications

Pour Point Depressant (PPD)

- Recent studies have explored the use of poly(this compound-co-maleic anhydride) as a pour point depressant for crude oil. This copolymer modifies paraffin crystallization, improving the flow properties of waxy crude oil. The maximum pour point depression achieved was at a concentration of 2000 ppm .

Coating Additive

- This compound is also used as a coating additive in industrial applications. It acts as a film-forming material that enhances the durability and performance of coatings .

Case Studies

Case Study: Efficacy as a Pour Point Depressant

In a study assessing the performance of poly(this compound-co-maleic anhydride) as a PPD, various concentrations were tested on Egyptian waxy crude oil. The study utilized rheological measurements to evaluate the yield value and viscosity changes at different temperatures. Results indicated significant improvements in flowability and reduced paraffin crystallization at optimal concentrations .

Case Study: Drug Delivery Formulation

A formulation study demonstrated that liposomes containing this compound could effectively encapsulate hydrophobic drugs, leading to enhanced therapeutic efficacy compared to conventional delivery methods. The findings suggest that this compound can significantly improve drug solubility and bioavailability in vivo .

Mécanisme D'action

The mechanism of action of benzyl oleate largely depends on its application. In pharmaceutical formulations, it acts as a carrier molecule, enhancing the solubility and bioavailability of active pharmaceutical ingredients. The ester linkage in this compound can be hydrolyzed by esterases in the body, releasing benzyl alcohol and oleic acid, which can then exert their respective biological effects.

Comparaison Avec Des Composés Similaires

Benzyl benzoate: Similar in structure but derived from benzoic acid instead of oleic acid.

Ethyl oleate: An ester of ethanol and oleic acid, used similarly in pharmaceutical formulations.

Methyl oleate: An ester of methanol and oleic acid, commonly used as a biodiesel component.

Uniqueness: Benzyl oleate is unique due to its combination of the benzyl and oleate moieties, which confer both lipophilic and aromatic properties. This makes it particularly useful in applications requiring both solubility in organic solvents and compatibility with biological systems.

Activité Biologique

Benzyl oleate is an ester derived from benzyl alcohol and oleic acid, exhibiting various biological activities that make it a subject of interest in pharmacology and biochemistry. This article explores its biological properties, including antioxidant, antibacterial, and potential therapeutic effects, supported by case studies and research findings.

Chemical Structure and Properties

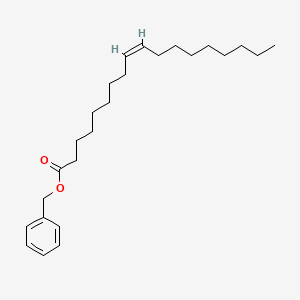

This compound has the following chemical structure:

- Molecular Formula : C₁₈H₃₄O₂

- Molecular Weight : 278.46 g/mol

The compound is characterized by a long hydrophobic alkyl chain (oleic acid) and a hydrophilic benzyl group, contributing to its unique properties in biological systems.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. Studies indicate that it can scavenge free radicals, thereby protecting cells from oxidative stress.

- DPPH Assay : In a study measuring antioxidant activity using the DPPH method, this compound showed an IC50 value of 75 µM, indicating its effectiveness compared to standard antioxidants like ascorbic acid (IC50 = 60 µM) .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 75 |

| Ascorbic Acid | 60 |

Antibacterial Activity

This compound exhibits notable antibacterial effects against various bacterial strains. Its mechanism of action involves disrupting bacterial cell membranes and inhibiting growth.

- Minimum Inhibitory Concentration (MIC) : Research shows that this compound has MIC values ranging from 0.5 to 2.0 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Enterococcus faecalis | 1.0 |

| Escherichia coli | 2.0 |

Case Studies

-

Study on Antimicrobial Effects :

A study investigated the antimicrobial properties of this compound in combination with other fatty acids. The results indicated enhanced antibacterial activity when used in conjunction with oleic acid against methicillin-resistant Staphylococcus aureus (MRSA) . -

Application in Bone Cements :

This compound has been utilized as an additive in the formulation of polymethyl methacrylate (PMMA) bone cements, enhancing their mechanical properties and biocompatibility . This application demonstrates its potential role in medical materials.

Research Findings

Recent research highlights the potential of this compound in therapeutic applications:

- Anti-inflammatory Effects : this compound has been shown to reduce inflammation markers in vitro, suggesting its possible use in anti-inflammatory therapies.

- Lipophilicity Studies : Studies on the lipophilicity of benzylated compounds indicate that modifications can enhance their biological activity due to improved membrane permeability .

Table 3: Lipophilicity Data of this compound Derivatives

| Compound | Log P (Octanol-Water Partition Coefficient) |

|---|---|

| This compound | 4.5 |

| Benzylated Derivative A | 5.2 |

| Benzylated Derivative B | 4.8 |

Analyse Des Réactions Chimiques

Benzylic Oxidation

The benzylic C–H bond undergoes selective oxidation:

Olefinic Oxidation

The oleate moiety’s double bond reacts with ozone or KMnO₄:

-

Ozonolysis : Cleavage to form nonanedioic acid derivatives.

-

Epoxidation : Reaction with peracids (e.g., mCPBA) yields epoxides.

Ester Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to a diol:

-

Yield : ~90% under anhydrous ether conditions.

Olefin Hydrogenation

Catalytic hydrogenation (H₂/Pd) saturates the oleate double bond:

Nucleophilic Substitution at Benzyl Group

-

SN1 Pathway : Tertiary benzylic carbocations form stable intermediates, reacting with nucleophiles (e.g., H₂O, NH₃) .

-

SN2 Pathway : Primary benzylic esters undergo direct displacement .

Amidation

Reaction with amines (e.g., octadecyl amine) under acidic conditions replaces the ester group:

Acidic/Enzymatic Hydrolysis

-

Acidic : HCl/H₂SO₄ reflux yields benzyl alcohol and oleic acid.

-

Enzymatic : Esterases in biological systems hydrolyze the ester bond (e.g., in drug delivery systems).

Comparative Reaction Data

Mechanistic Insights

Propriétés

IUPAC Name |

benzyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(26)27-23-24-20-17-16-18-21-24/h9-10,16-18,20-21H,2-8,11-15,19,22-23H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFITOCWTCRCSL-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317700 | |

| Record name | Benzyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55130-16-0 | |

| Record name | Benzyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55130-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055130160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI7N6S2977 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.